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Compound of Interest

Compound Name: 1-(Piperidin-2-yl)ethanone

Cat. No.: B1268322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(Piperidin-2-yl)ethanone. Due to the limited availability of public experimental

spectra for this specific molecule, this document presents a combination of predicted data,

expected spectral characteristics based on analogous compounds, and general experimental

protocols for the acquisition of such data. This guide is intended to serve as a valuable

resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug

development.

Chemical Structure and Properties
Chemical Name: 1-(Piperidin-2-yl)ethanone Synonyms: 2-Acetylpiperidine Molecular

Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol CAS Number: 97073-22-8

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-
(Piperidin-2-yl)ethanone. It is important to note that the NMR data presented is based on

computational predictions and should be confirmed with experimental analysis.

Table 1: Predicted ¹³C NMR Spectral Data
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Atom No. Predicted Chemical Shift (ppm)

C=O ~209

CH (Piperidine C2) ~55

CH₃ (Acetyl) ~25

CH₂ (Piperidine C6) ~46

CH₂ (Piperidine C3) ~26

CH₂ (Piperidine C5) ~24

CH₂ (Piperidine C4) ~24

Note: Predicted using computational models. Actual experimental values may vary.

Table 2: Expected ¹H NMR Spectral Data
Proton

Expected Chemical
Shift (ppm)

Multiplicity Notes

NH Broad singlet 1H

Chemical shift is

concentration and

solvent dependent.

CH (Piperidine C2) ~3.0 - 3.5 Multiplet
Coupled to protons on

C3 and C6.

CH₃ (Acetyl) ~2.1 Singlet 3H

CH₂ (Piperidine) ~1.3 - 1.9 Multiplets

8H, complex

overlapping signals

from C3, C4, C5, and

C6.

Note: These are estimated values based on the analysis of similar piperidine-containing

structures.

Table 3: Expected Infrared (IR) Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (sp³) 2850 - 3000 Strong

C=O Stretch (Ketone) 1715 Strong

N-H Bend 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[1]

Table 4: Expected Mass Spectrometry (MS) Data
Ion Expected m/z Notes

[M]+• 127 Molecular Ion

[M-CH₃]+ 112 Loss of a methyl group.

[M-COCH₃]+ 84 Loss of the acetyl group.

Note: A GC-MS spectrum for 1-(2-Piperidinyl)ethanone is available in spectral databases,

which can be used for confirmation of the molecular weight and fragmentation pattern.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

These protocols are broadly applicable to small organic molecules like 1-(Piperidin-2-
yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Piperidin-2-yl)ethanone in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is

critical and should be one in which the compound is fully soluble.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution for chemical shift referencing (0 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Insert the tube into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment typically requires a

larger number of scans than the ¹H spectrum due to the lower natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Neat Liquid): If 1-(Piperidin-2-yl)ethanone is a liquid, a thin film can

be prepared.

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Gently press the plates together to form a thin, uniform film.

Sample Preparation (KBr Pellet): If the compound is a solid, a KBr pellet can be prepared.

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar

and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the prepared sample in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty spectrometer.

Record the spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum. Saturated aliphatic ketones typically show a strong C=O

stretching band around 1715 cm⁻¹.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity and aid in structure elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation.

Procedure:

Sample Preparation: Prepare a dilute solution of 1-(Piperidin-2-yl)ethanone in a volatile

organic solvent (e.g., methanol, acetonitrile).

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the

sample is injected into the gas chromatograph, where it is vaporized and separated before

entering the mass spectrometer. For LC-MS, the sample is separated by liquid

chromatography before introduction into the ion source.
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Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is

common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-

to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. Accurate mass measurements can be achieved by

calibrating the instrument with a known reference compound.[2]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like 1-(Piperidin-2-yl)ethanone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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